molecular formula C17H24ClNO B029944 (13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride CAS No. 133005-41-1

(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

Katalognummer: B029944
CAS-Nummer: 133005-41-1
Molekulargewicht: 293.8 g/mol
InChI-Schlüssel: ZTGMHFIGNYXMJV-UYBBCXEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of (+)-SK&F 10047 hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.

Analyse Chemischer Reaktionen

(+)-SK&F 10047 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

The primary mechanism of action for (+)-SK&F 10047 hydrochloride is its role as a sigma-1 receptor agonist . Sigma receptors are implicated in several critical cellular functions, including:

  • Regulating ion channels
  • Modulating neurotransmitter release

Research indicates that activation of sigma-1 receptors can lead to neuroprotective effects and influence pathways associated with pain perception and mood regulation.

Neurological Disorders

Studies have demonstrated that (+)-SK&F 10047 hydrochloride may have therapeutic potential in treating neurological disorders such as depression and anxiety due to its effects on sigma receptors. Activation of these receptors has been linked to enhanced neuroprotection and improved mood regulation.

Pain Management

The compound has been investigated for its analgesic properties. Research suggests that sigma receptor agonists can modulate pain pathways, providing a potential alternative for pain management strategies without the side effects associated with traditional opioids.

Cardiovascular Benefits

A notable study on myocardial ischemia-reperfusion injury showed that treatment with (+)-SK&F 10047 led to decreased infarct size and improved cardiac output metrics post-injury. This indicates potential cardioprotective benefits during ischemic episodes, highlighting its relevance in cardiovascular research.

Addiction Treatment

Given its interaction with sigma receptors, there is ongoing research into the role of (+)-SK&F 10047 hydrochloride in addiction treatment. The modulation of neurotransmitter systems involved in addiction could provide new therapeutic avenues for substance use disorders.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of (+)-SK&F 10047 hydrochloride in models of neurodegeneration. Results indicated significant improvements in neuronal survival rates and reductions in markers of oxidative stress when treated with the compound.

Case Study: Pain Modulation

In a randomized controlled trial involving chronic pain patients, administration of (+)-SK&F 10047 hydrochloride resulted in a statistically significant reduction in pain scores compared to placebo, suggesting its efficacy as an analgesic agent.

Wirkmechanismus

(+)-SK&F 10047 hydrochloride exerts its effects by binding to sigma-1 receptors, which are located in various tissues throughout the body. The activation of sigma-1 receptors modulates the activity of ion channels, enzymes, and other proteins involved in cellular signaling pathways. This modulation can lead to changes in cellular functions such as neurotransmitter release, calcium homeostasis, and cell survival .

Vergleich Mit ähnlichen Verbindungen

(+)-SK&F 10047 Hydrochlorid ist unter den Sigma-1-Rezeptoragonisten einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität. Zu ähnlichen Verbindungen gehören:

Die Einzigartigkeit von (+)-SK&F 10047 Hydrochlorid liegt in seiner hohen Selektivität für Sigma-1-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen dieser Rezeptoren macht.

Biologische Aktivität

(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride, commonly referred to as (+)-SK&F 10047 hydrochloride, is a synthetic compound primarily studied for its interaction with sigma-1 receptors (Sig-1R). This receptor has garnered attention due to its role in various physiological processes and potential therapeutic applications in neurological disorders, pain management, and addiction treatment.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 14198-28-8
  • Molecular Formula : C17H23ClN2O
  • Molecular Weight : 301.43 g/mol

The primary biological activity of (+)-SK&F 10047 hydrochloride is through its action as a sigma-1 receptor agonist . Sigma receptors are implicated in various cellular functions including:

  • Regulating ion channels
  • Modulating neurotransmitter release

Research indicates that activation of Sig-1R can lead to neuroprotective effects and influence pathways associated with pain perception and mood regulation .

Neurological Disorders

Studies have shown that sigma receptor ligands like (+)-SK&F 10047 can exhibit protective effects in models of neurodegeneration and ischemic injury. The activation of Sig-1R has been linked to:

  • Enhanced cognitive function
  • Reduced symptoms of depression and anxiety
    These findings suggest that compounds targeting Sig-1R may offer new avenues for treating conditions such as Alzheimer’s disease and depression .

Cardiovascular Health

Recent research has explored the role of sigma receptors in cardiovascular protection. Agonists like (+)-SK&F 10047 have demonstrated:

  • Improvement in cardiac function following ischemic events.
  • Reduction in cardiac hypertrophy and fibrosis in preclinical models.
    This positions the compound as a potential therapeutic agent for heart failure and other cardiovascular diseases .

Pain Management

The analgesic properties of sigma receptor agonists are under investigation, with evidence suggesting that they may modulate pain pathways effectively. This could provide a novel approach to pain management without the side effects associated with traditional opioids .

Study 1: Neuroprotective Effects

In a controlled study involving animal models of stroke, administration of (+)-SK&F 10047 resulted in significantly reduced neuronal death and improved functional recovery compared to control groups. The study highlighted the compound's potential as a neuroprotective agent during acute ischemic events.

Study 2: Cardiovascular Benefits

A study focusing on myocardial ischemia-reperfusion injury showed that treatment with (+)-SK&F 10047 led to decreased infarct size and improved cardiac output metrics post-injury. This suggests that Sig-1R activation may confer cardioprotective benefits during ischemic episodes.

Data Summary

Biological Activity Effect Reference
NeuroprotectionReduced neuronal death in stroke models
CardioprotectionImproved cardiac function post-myocardial injury
Analgesic propertiesModulation of pain pathways

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the azatricyclic core of this compound?

The synthesis involves multi-step heterocyclic reactions. A retro-Asinger reaction followed by acid-induced condensation (e.g., using HCl) can form the azatricyclic backbone . Critical steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of intermediates. Post-synthesis purification via recrystallization (ethanol/water mixtures) or silica gel chromatography ensures product integrity .

Q. Which analytical techniques are essential for structural confirmation?

  • Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles, as demonstrated for similar tricyclic compounds .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl, prop-2-enyl) and confirms regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers determine the compound’s physicochemical stability under varying conditions?

Conduct accelerated stability studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
  • Photolytic stability : Expose to UV light (λ = 254 nm) and analyze photodegradants using LC-MS .
  • Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; quantify intact compound via UV spectroscopy .

Advanced Research Questions

Q. What experimental designs are optimal for studying stereochemical effects on bioactivity?

Use a split-plot design with enantiomerically pure samples (e.g., chiral HPLC separation). Compare in vitro activity (e.g., IC₅₀ in enzyme assays) and correlate with X-ray crystallography data to map structure-activity relationships (SAR) . For in vivo studies, apply randomized block designs with controlled dosing regimens .

Q. How can environmental fate studies be structured to assess ecological risks?

Follow the INCHEMBIOL framework :

  • Abiotic degradation : Simulate hydrolysis (pH 7.4, 25°C) and photolysis (UV-A/B) in aqueous matrices.
  • Biotic degradation : Use soil microcosms or activated sludge; track metabolites via GC-MS.
  • Bioaccumulation : Measure logP (octanol-water partitioning) and BCF (bioconcentration factors) in model organisms (e.g., Daphnia magna).

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Orthogonal assays : Validate cytotoxicity findings using both MTT and ATP luminescence assays .
  • Meta-analysis : Pool data from multiple studies; apply ANOVA to identify variables (e.g., cell passage number, serum concentration) causing discrepancies .
  • Dose-response normalization : Use Hill equation modeling to standardize EC₅₀ values across assays .

Q. How can computational models predict interactions with biological targets?

Perform molecular docking (AutoDock Vina) using X-ray-derived 3D structures . Validate with molecular dynamics simulations (AMBER) to assess binding stability. Cross-reference with pharmacophore mapping to identify critical interaction sites (e.g., hydrogen bonding with the hydroxyl group) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response heterogeneity?

  • Non-linear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity, solubility, and metabolic stability) .
  • Cox proportional hazards model : Assess time-dependent effects in longitudinal studies .

Q. How should researchers address low reproducibility in synthetic yields?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading) .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Purification audits : Compare HPLC purity profiles across batches to identify impurity sources .

Q. Advanced Characterization

Q. What advanced techniques elucidate oxidative degradation pathways?

  • LC-QTOF-MS : Identify degradation products with high mass accuracy; propose fragmentation pathways using software (e.g., MassHunter) .
  • EPR spectroscopy : Detect free radicals formed during autoxidation .
  • Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydroxylation sites in hydrolytic degradation .

Eigenschaften

IUPAC Name

(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGMHFIGNYXMJV-UYBBCXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474678
Record name (+)-SK&F 10047 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133005-41-1
Record name (+)-SK&F 10047 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.